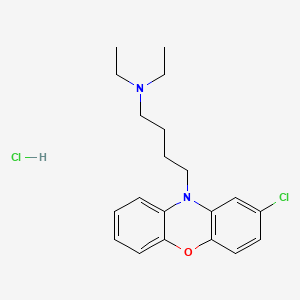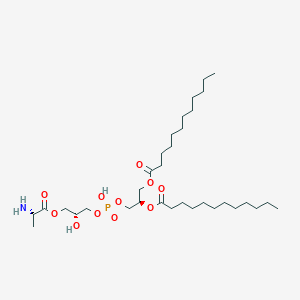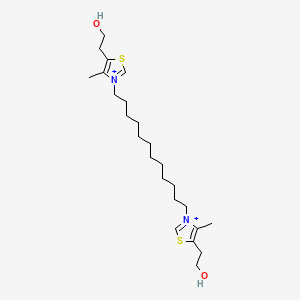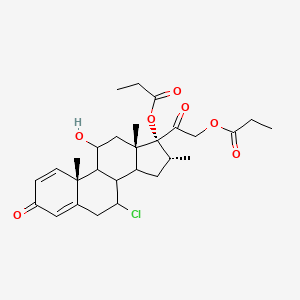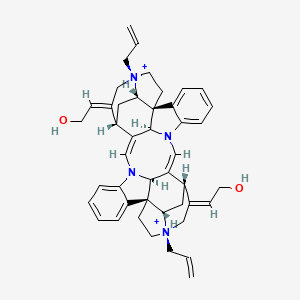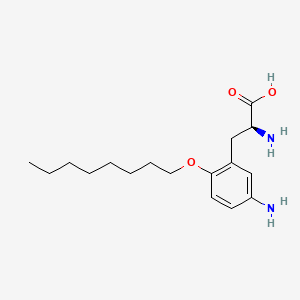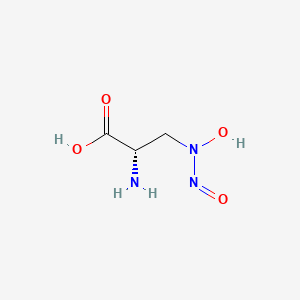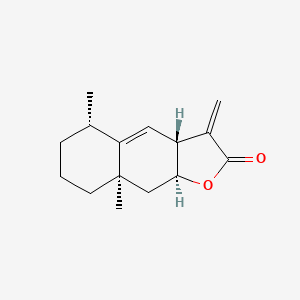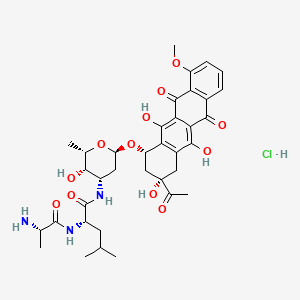
2-Methylbenzophenone
Overview
Description
2-Methylbenzophenone is an organic compound with the molecular formula C14H12O. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents like chloroform and methanol . This compound is used as an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Biochemical Analysis
Biochemical Properties
2-Methylbenzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo photoenolization, where it forms transient enol structures under light exposure . This property is crucial in understanding its interactions with biomolecules. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its metabolic processes . This oxidative stress can lead to changes in cell signaling pathways, affecting processes such as apoptosis and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can alter the enzyme’s function and affect the biochemical pathways it regulates. Additionally, this compound can induce changes in gene expression by interacting with DNA and transcription factors, leading to alterations in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo photodegradation, leading to the formation of various degradation products . These products can have different biochemical properties and may exert distinct effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage level leads to significant adverse effects. These toxic effects are crucial in determining the safe dosage levels for potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes. These reactions introduce or expose functional groups, making the compound more hydrophilic. In phase II reactions, this compound undergoes conjugation with molecules such as glucuronic acid and glutathione, facilitating its excretion from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes easily . Once inside the cell, this compound can bind to intracellular proteins and be transported to different cellular compartments. Its distribution within tissues depends on factors such as blood flow, tissue affinity, and the presence of specific transporters. Understanding the transport and distribution of this compound is crucial for assessing its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, this compound can accumulate in the mitochondria, where it may induce mitochondrial dysfunction and oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic targets.
Preparation Methods
2-Methylbenzophenone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the reaction of 2-methylbenzhydryl chloride with phenylmagnesium bromide in a Grignard reaction . Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-Methylbenzophenone undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form benzophenone derivatives.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Major products formed from these reactions include various substituted benzophenones and alcohols .
Scientific Research Applications
2-Methylbenzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylbenzophenone involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, it can form excited states that participate in various chemical transformations . These excited states can interact with other molecules, leading to reactions such as photo-carboxylation and photo-polymerization . The molecular targets and pathways involved in these reactions include the formation of radical intermediates and the subsequent formation of new chemical bonds .
Comparison with Similar Compounds
2-Methylbenzophenone is similar to other benzophenone derivatives such as 4-Methylbenzophenone, 4,4’-Dimethylbenzophenone, and 4-Bromobenzophenone . it is unique in its specific substitution pattern, which affects its reactivity and applications. For example, 4-Methylbenzophenone has a methyl group at the para position, which can influence its photochemical properties differently compared to this compound .
Similar Compounds
- 4-Methylbenzophenone
- 4,4’-Dimethylbenzophenone
- 4-Bromobenzophenone
- 2-Methylbenzhydrol
- 4-Methoxybenzophenone
Properties
IUPAC Name |
(2-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-7-5-6-10-13(11)14(15)12-8-3-2-4-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGKXGQVRVAKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059618 | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-58-8 | |
| Record name | 2-Methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (2-methylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSN1480NFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Methylbenzophenone?
A1: this compound has the molecular formula C14H12O and a molecular weight of 196.25 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its ESR (Electron Spin Resonance) spectrum reveals an unusual spin density distribution, particularly the non-equivalency of the two ortho-positions on the phenyl ring. [] This is further corroborated by ENDOR (Electron Nuclear Double Resonance) spectroscopy. [] Mass spectrometry reveals key fragmentation patterns, including the loss of substituents from the 3', 4', and 2' positions. []
Q3: What is the significance of photoenolization in this compound chemistry?
A3: this compound is known to undergo photoenolization upon UV irradiation. [, ] This process involves an intramolecular hydrogen abstraction from the methyl group by the excited carbonyl group, leading to the formation of both cis- and trans-enol isomers. [, ] These highly reactive enol intermediates can participate in various downstream reactions, expanding the synthetic utility of this compound.
Q4: How can the photoenols of this compound be utilized in synthesis?
A4: The photoenols of this compound serve as versatile intermediates for the synthesis of diverse compounds. For instance, they can react with dienophiles like dimethyl acetylenedicarboxylate and tetracyanoethylene to yield phenyltetralin derivatives. [] Moreover, they readily undergo oxidation, forming products like 2-formylbenzophenones, 2-benzoylbenzoic acids, 3-phenylphthalides, and even anthraquinones via photo-Elbs cyclization. []
Q5: Can you describe the interaction of this compound with Grignard reagents?
A5: this compound reacts with Grignard reagents, potentially proceeding through a radical anion intermediate. [, , , ] Interestingly, the ESR spectrum of the radical generated during the reaction with a Grignard reagent differs from that of the potassium ketyl, suggesting a distinct species. [, ] This difference is attributed to the suppression of twisting vibrations due to aggregate formation. []
Q6: What are the catalytic applications of this compound derivatives in organic synthesis?
A6: Derivatives of this compound, upon activation with UV light, can act as photogenerated C-nucleophiles. [, ] This property has been exploited in iridium-catalyzed asymmetric allylic benzylation reactions, providing a mild and efficient method for forming new C-C bonds with high enantioselectivity. [] This methodology allows for the synthesis of complex molecules with tertiary and quaternary carbon centers. []
Q7: How does this compound contribute to macromolecular click conjugations?
A7: this compound derivatives can be employed in UV light-triggered Diels-Alder reactions for macromolecular click conjugations. [] Upon UV irradiation, these derivatives generate highly reactive cis-dienes in situ, which readily react with dienophiles, facilitating the efficient conjugation of polymeric building blocks. [] This approach offers spatial and temporal control over the conjugation process. []
Q8: How is computational chemistry used to understand the reactivity of this compound?
A8: Computational tools like molecular mechanics and Density Functional Theory (DFT) provide insights into the reactivity and selectivity of this compound in various reactions. For instance, in the acylation of toluene and naphthalene, computational studies help rationalize the observed selectivity patterns over different zeolite catalysts. [] By calculating strain energies, molecular dimensions, and interaction energies, researchers can predict and explain the outcomes of these reactions. []
Q9: Are there any studies on the biocatalytic potential of this compound?
A9: Research has identified a novel carbonyl reductase enzyme (PasCR) from Pichia pastoris that exhibits activity towards bulky diaryl ketones, including this compound. [] This enzyme demonstrates promising enantioselectivity, particularly in the reduction of 4-methylbenzophenone. [] Further exploration of such biocatalysts could lead to sustainable methods for the asymmetric synthesis of valuable chiral alcohols.
Q10: What are the environmental considerations related to this compound?
A10: While this compound has found applications in various fields, its presence in food packaging materials raises concerns about potential migration into foodstuffs. [] Studies have detected this compound and other printing ink compounds in a range of food products, highlighting the need to assess its potential health effects and explore alternative packaging solutions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
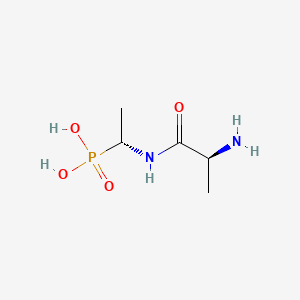

![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)
